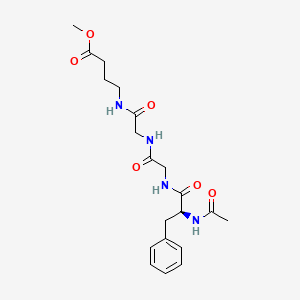
O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitrophenyl group, a methyl group, and a dimethylcarbamothioate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate typically involves the reaction of 2-methyl-3-nitrophenol with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbamothioate group under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamothioates.
Applications De Recherche Scientifique
O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamothioate moiety can also form covalent bonds with nucleophilic sites in proteins or other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
- O-(2-Methyl-3-nitrophenyl) dimethylcarbamate
- O-(2-Methyl-3-nitrophenyl) dimethylcarbamoyl chloride
- O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioamide
Comparison: O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate is unique due to the presence of the carbamothioate group, which imparts distinct chemical reactivity compared to carbamate or carbamoyl chloride analogs. This uniqueness makes it a valuable compound for specific synthetic and biological applications.
Propriétés
Numéro CAS |
827044-42-8 |
|---|---|
Formule moléculaire |
C10H12N2O3S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
O-(2-methyl-3-nitrophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12N2O3S/c1-7-8(12(13)14)5-4-6-9(7)15-10(16)11(2)3/h4-6H,1-3H3 |
Clé InChI |
MIJPFUCOSDYQPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OC(=S)N(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphthalene, [(R)-methylsulfinyl]-](/img/structure/B14204135.png)
![4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B14204139.png)
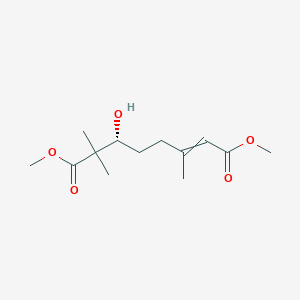

![2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14204167.png)
![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)
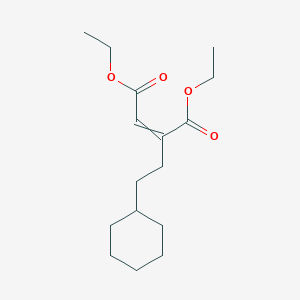
![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
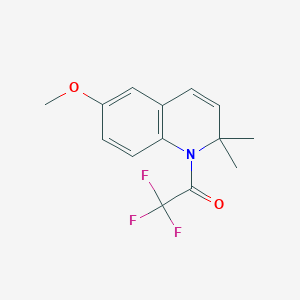
![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)
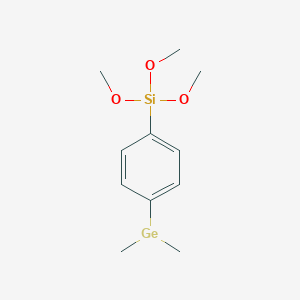
![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)
